molecular formula C18H13FO4 B11150078 3-(4-Fluorophenyl)-7-(2-oxopropoxy)chromen-2-one

3-(4-Fluorophenyl)-7-(2-oxopropoxy)chromen-2-one

Cat. No.: B11150078
M. Wt: 312.3 g/mol
InChI Key: CVLBTIIAFMTZGF-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group at the 3-position and an oxopropoxy group at the 7-position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 7-hydroxy-2H-chromen-2-one.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 7-hydroxy-2H-chromen-2-one in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Oxopropoxy Group Introduction: The intermediate compound is then reacted with an appropriate reagent, such as 2-bromoacetone, under basic conditions to introduce the oxopropoxy group at the 7-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    3-(4-methylphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: Similar structure with a methyl group instead of a fluorine atom.

    3-(4-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Properties

Molecular Formula

C18H13FO4

Molecular Weight

312.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C18H13FO4/c1-11(20)10-22-15-7-4-13-8-16(18(21)23-17(13)9-15)12-2-5-14(19)6-3-12/h2-9H,10H2,1H3

InChI Key

CVLBTIIAFMTZGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F

Origin of Product

United States

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